Antiviral Potency Gap: Ethoxy vs. Hydroxy at the 6-Position of the Pyrimidine Core
Direct comparative data for the target 6-hydroxy compound are absent; however, a closely related analog—N-(3-chloro-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide (CAS 2034363-43-2)—has a reported antiviral IC₅₀ of 0.5 μM [1]. The sole structural difference is the 6-ethoxy substituent replacing the 6-hydroxy group. This single-atom change (O-ethyl vs. O-H) alters hydrogen-bond donor capacity and steric profile, which are expected to modulate target binding and pharmacokinetics. Pending head-to-head data, this analog provides the nearest quantitative reference point for the target compound's antiviral potential.
| Evidence Dimension | Antiviral activity (IC₅₀) |
|---|---|
| Target Compound Data | Not available (no published data) |
| Comparator Or Baseline | N-(3-chloro-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide: IC₅₀ = 0.5 μM (viral titer reduction assay) |
| Quantified Difference | Cannot be calculated; data missing for target |
| Conditions | Viral titer reduction assay (exact system not specified) |
Why This Matters
The 0.5 μM benchmark defines the potency neighborhood for this chemotype and alerts procurers that the 6-hydroxy analog may exhibit meaningfully different potency due to the loss of the ethoxy group's steric and lipophilic contributions.
- [1] Kuujia.com. Cas no 2034363-43-2: N-(3-chloro-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide – Product Description with IC₅₀ data. Available at: https://www.kuujia.com. View Source
